4-Bromo-2-fluoro-5-methylpyrimidine
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Overview
Description
4-Bromo-2-fluoro-5-methylpyrimidine is a heterocyclic aromatic compound that contains bromine, fluorine, and methyl substituents on a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methylpyrimidine typically involves the halogenation and fluorination of pyrimidine derivatives. One common method is the bromination of 2-fluoro-5-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-fluoro-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-5-methylpyrimidine
- 4-Bromo-2-fluoro-6-methylpyrimidine
- 4-Chloro-2-fluoro-5-methylpyrimidine
Uniqueness
4-Bromo-2-fluoro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for functionalization compared to similar compounds .
Properties
Molecular Formula |
C5H4BrFN2 |
---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-methylpyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 |
InChI Key |
LRJPDIJWUJLUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Br)F |
Origin of Product |
United States |
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